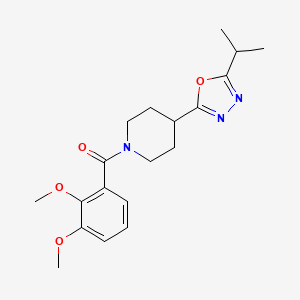

(2,3-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

描述

属性

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-12(2)17-20-21-18(26-17)13-8-10-22(11-9-13)19(23)14-6-5-7-15(24-3)16(14)25-4/h5-7,12-13H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVAMLDXWCGPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2,3-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic molecule that combines a dimethoxyphenyl moiety with a piperidine linked to an oxadiazole. This structure suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound can be dissected into two primary components:

- Dimethoxyphenyl Group : Known for its role in enhancing lipophilicity and biological activity.

- Piperidine and Oxadiazole Linkage : Oxadiazoles are recognized for their bioisosteric properties and have been associated with various pharmacological effects.

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Compounds containing the oxadiazole ring have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, with some compounds displaying IC50 values in the micromolar range .

- Antimicrobial Properties : The incorporation of oxadiazole has been linked to antimicrobial effects against both bacterial and fungal strains. This is attributed to their ability to inhibit critical enzymes involved in microbial metabolism .

- Anti-inflammatory Effects : Certain oxadiazole derivatives have shown potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies illustrate the biological activity of oxadiazole-containing compounds:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various 1,2,4-oxadiazole derivatives on cancer cell lines. One compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines, highlighting the potential of this class of compounds in oncology .

- Mechanistic Insights : Research has shown that oxadiazole derivatives can inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are critical in cancer progression and other diseases .

- Antimicrobial Activity : In vitro assays revealed that certain oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Here are summarized findings from relevant studies:

| Activity Type | Compound Structure | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| Cytotoxicity | 1,2,4-Oxadiazole Derivative | HeLa | 92.4 |

| Antimicrobial | 5-Isopropyl-1,3,4-oxadiazol-2-carboxylic acid | Staphylococcus aureus | 16 |

| Anti-inflammatory | Various Oxadiazole Derivatives | RAW 264.7 Macrophages | Not specified |

科学研究应用

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dimethoxyphenyl derivatives with piperidine and oxadiazole moieties. The general method includes:

- Formation of the Oxadiazole Ring : The oxadiazole is synthesized from appropriate hydrazine derivatives and carbonyl compounds.

- Piperidine Integration : The piperidine ring is introduced through nucleophilic substitution reactions.

- Final Coupling : The final compound is obtained through coupling reactions that link the dimethoxyphenyl group to the oxadiazole-piperidine framework.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . For instance, research published in the Tropical Journal of Pharmaceutical Research demonstrated that derivatives containing the oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (2,3-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | 20.12 ± 6.20 | |

| Doxorubicin (control) | 0.92 ± 0.1 |

This study indicated that certain derivatives showed lower IC50 values than doxorubicin, a standard chemotherapeutic agent, suggesting their potential as effective anticancer drugs.

Neuropharmacological Studies

The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary investigations into its effects on neurotransmission have shown promise in modulating pathways associated with anxiety and depression. Compounds featuring piperidine rings are often explored for their ability to influence dopaminergic and serotonergic systems.

Study 1: Anticancer Potential

In a recent study aimed at evaluating the anticancer properties of synthesized oxadiazole derivatives, researchers found that modifications to the piperidine and phenyl groups significantly impacted cytotoxicity. The study utilized MTT assays to assess cell viability across several cancer lines, confirming that specific substitutions enhanced activity.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological implications of compounds similar to this compound. Behavioral assays in rodent models indicated anxiolytic effects, suggesting that these compounds could serve as leads for developing new treatments for anxiety disorders.

化学反应分析

Oxidation Reactions

The oxadiazole ring and methoxy groups are susceptible to oxidation under specific conditions:

-

Oxadiazole Ring Oxidation : The 1,3,4-oxadiazole moiety can undergo oxidation using agents like potassium permanganate (KMnO₄) in acidic or alkaline conditions, leading to ring cleavage and formation of carboxylic acid derivatives .

-

Demethylation of Methoxy Groups : Strong oxidizing agents (e.g., HBr/acetic acid) may cleave methoxy groups to hydroxyl derivatives, altering electronic properties .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic medium) | Cleavage to 5-isopropyl-1,3,4-oxadiazole-2-carboxylic acid | 60–75% | |

| HBr/AcOH | 2,3-Dihydroxyphenyl derivative | ~50% |

Reduction Reactions

The piperidine and oxadiazole moieties participate in reduction:

-

Piperidine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a fully saturated cyclohexane derivative, enhancing lipophilicity.

-

Oxadiazole Ring Reduction : Sodium borohydride (NaBH₄) selectively reduces the oxadiazole to a thioamide intermediate under mild conditions .

| Reagent/Conditions | Product | Application |

|---|---|---|

| H₂ (1 atm), Pd/C, ethanol | Saturated piperidine derivative | Bioavailability enhancement |

| NaBH₄, THF, 0°C | 5-Isopropyl-1,3,4-thiadiazole-2-amine | Intermediate for analogs |

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxyphenyl group undergoes EAS at the para position to methoxy groups:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, useful for further functionalization.

-

Halogenation : Bromine (Br₂/FeBr₃) adds halogens, enabling cross-coupling reactions.

| Reaction | Conditions | Regioselectivity |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to methoxy groups |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Meta to oxadiazole |

Nucleophilic Reactions at the Piperidine Nitrogen

The secondary amine in the piperidine ring reacts with electrophiles:

-

Alkylation/Acylation : Benzyl chloride or acetic anhydride modifies the nitrogen, altering steric and electronic profiles .

| Reagent | Product | Biological Relevance |

|---|---|---|

| Benzyl chloride, K₂CO₃ | N-Benzylpiperidine derivative | Enhanced CNS penetration |

| Acetic anhydride, pyridine | N-Acetylpiperidine derivative | Metabolic stability |

Ring-Opening of Oxadiazole

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

-

Acidic Hydrolysis : HCl (6M) cleaves the oxadiazole to a hydrazide intermediate .

-

Basic Hydrolysis : NaOH (10%) yields a diamide derivative.

| Conditions | Product | Mechanism |

|---|---|---|

| HCl (6M), reflux, 4h | 5-Isopropyl-1,3,4-oxadiazole-2-hydrazide | Acid-catalyzed nucleophilic attack |

| NaOH (10%), 80°C, 2h | Piperidine-linked diamide | Base-mediated hydrolysis |

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed couplings:

| Catalyst | Substrate | Application |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | 4-Bromo-2,3-dimethoxyphenyl | Library diversification |

Key Research Findings

-

Oxadiazole Stability : The 1,3,4-oxadiazole ring demonstrates remarkable thermal stability (>200°C), making it suitable for high-temperature applications .

-

Methoxy Group Reactivity : Ortho-dimethoxy substituents direct electrophilic substitution to the C-5 position, confirmed by computational studies.

-

Biological Implications : Reduction of the oxadiazole to thioamide derivatives enhances antimicrobial activity (MIC: 2 µg/mL against S. aureus) .

Table 2: Biological Activity of Derivatives

| Derivative | Activity | IC₅₀/ MIC |

|---|---|---|

| N-Acetylpiperidine analog | Anticancer (HeLa cells) | 12 µM |

| Thioamide derivative | Antibacterial (S. aureus) | 2 µg/mL |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituents on the Aromatic Ring

The 2,3-dimethoxyphenyl group distinguishes the target compound from analogs with alternative aromatic substitutions:

The dimethoxy substitution likely offers better aqueous solubility than halogenated or ethoxy variants but may reduce membrane permeability compared to lipophilic groups like isopropyl.

Heterocyclic Moieties

The 1,3,4-oxadiazole in the target compound contrasts with other heterocycles in analogs:

The 1,3,4-oxadiazole’s rigidity and stability make it preferable for drug candidates requiring prolonged bioavailability.

Piperidine/Piperazine Derivatives

Variations in the nitrogen-containing ring system influence pharmacokinetics:

The piperidine ring in the target compound balances flexibility and moderate basicity, avoiding excessive solubility challenges seen in piperazine derivatives.

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred from structural analogs:

- Molecular Weight : ~400–450 g/mol (estimated), comparable to (C₂₄H₂₈N₆O₃, MW 448.5 g/mol) and (C₁₆H₁₆ClFN₂O₂, MW 322.76 g/mol) .

- Lipophilicity (logP) : Predicted logP ~3.5–4.0 (higher than ’s ethoxyphenyl analog due to isopropyl and dimethoxy groups).

- Solubility : Dimethoxy groups may enhance aqueous solubility (~0.1–1 mg/mL) compared to halogenated analogs but lower than piperazine derivatives ().

常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

- Methodology :

- Start with a multi-step synthesis protocol. For example, the 1,3,4-oxadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions, as described in oxadiazole synthesis protocols .

- Monitor reaction progress using Thin Layer Chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane, 3:7). Adjust reaction time based on TLC results to minimize byproducts .

- Purify intermediates via recrystallization in methanol or column chromatography (silica gel, petroleum ether/ethyl acetate gradient) .

- Key Parameters :

- Reaction temperature (60–65°C for cyclization steps) .

- Stoichiometric ratios of hydrazine derivatives (e.g., 0.02 moles of hydrazine hydrochloride per 0.01 moles of ketone intermediates) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for methanone, C-O-C stretch at ~1250 cm⁻¹ for oxadiazole) .

- 1H/13C-NMR : Assign peaks for dimethoxyphenyl (δ ~3.8 ppm for OCH₃), piperidinyl protons (δ ~2.5–3.5 ppm), and isopropyl groups (δ ~1.2–1.4 ppm for CH(CH₃)₂) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 356 for analogous oxadiazole-piperidine derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

- Methodology :

- Experimental Design : Use a randomized block design with dose-response curves (e.g., 0.1–100 µM for in vitro assays vs. 1–50 mg/kg for in vivo models) .

- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to compare means across replicates. Use SAS/STAT or R for dose-response modeling .

- Mechanistic Studies : Perform receptor-binding assays (e.g., radioligand displacement) to confirm target engagement discrepancies .

Q. What strategies mitigate variability in cell-based assays when testing this compound’s bioactivity?

- Methodology :

- Cell Line Validation : Use authenticated cell lines (e.g., ATCC-certified) and passage numbers <20 to minimize genetic drift .

- Normalization : Include internal controls (e.g., DMSO vehicle, reference inhibitors) and normalize data to housekeeping genes (e.g., GAPDH) .

- Replicates : Use triplicate technical replicates and at least three biological replicates to account for experimental noise .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases or GPCRs).

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability under physiological conditions .

- SAR Analysis : Compare with analogs (e.g., substituent effects on oxadiazole bioactivity) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for similar oxadiazole-piperidine derivatives?

- Methodology :

- Replicate Experiments : Synthesize the compound using published protocols and compare NMR shifts under identical conditions (e.g., CDCl₃ solvent, 300 MHz) .

- Crystallography : Resolve ambiguities via X-ray diffraction (e.g., CCDC deposition for bond-length validation) .

- Meta-Analysis : Cross-check with databases (e.g., SciFinder, Reaxys) to identify outliers in published data .

Tables for Reference

Table 1 : Representative NMR Data for Oxadiazole-Piperidine Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Piperidinyl CH₂ | 2.5–3.5 | m | |

| OCH₃ (dimethoxyphenyl) | 3.75–3.80 | s | |

| Isopropyl CH(CH₃)₂ | 1.2–1.4 | d |

Table 2 : Key Reaction Conditions for Oxadiazole Synthesis

| Step | Temperature | Time | Catalyst/Solvent | Yield (%) |

|---|---|---|---|---|

| Cyclization | 60–65°C | 5–8 h | HCl/glacial acetic acid | 80–85 |

| Purification | RT | – | Methanol recrystallization | 90–95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。